4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one
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Overview
Description
4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one is a chemical compound that features two benzotriazole groups attached to a butanone backbone Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one typically involves the reaction of 1H-benzotriazole with a suitable butanone derivative under specific conditions. . The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole rings, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one involves its interaction with molecular targets through its benzotriazole rings. These rings can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazole: A simpler benzotriazole derivative with similar reactivity but lacking the butanone backbone.
4,4’-Bis(1,2,4-triazol-1-ylmethyl)biphenyl: Another compound with triazole rings but with a biphenyl backbone instead of butanone.
Uniqueness
4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one is unique due to its dual benzotriazole groups attached to a butanone backbone, which imparts distinct electronic and steric properties. This structure allows for specific interactions with molecular targets and enhances its utility in various applications.
Properties
IUPAC Name |
4,4-bis(benzotriazol-1-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-11(23)10-16(21-14-8-4-2-6-12(14)17-19-21)22-15-9-5-3-7-13(15)18-20-22/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHJIRHMYYTJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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